N,4-dimethyl-4H-1,2,4-triazol-3-amine
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Overview
Description
N,4-dimethyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-dimethyl-4H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine with acetic acid to form acetylhydrazine, which is then cyclized with formamide to yield the triazole ring. The final step involves methylation of the triazole ring to obtain this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,4-dimethyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various organic reactions
Mechanism of Action
The mechanism of action of N,4-dimethyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: Similar in structure but differs in the position of the methyl groups.
1H-1,2,4-Triazol-3-amine: Lacks the methyl groups present in N,4-dimethyl-4H-1,2,4-triazol-3-amine.
4H-1,2,4-Triazol-3-amine, 4-propyl-: Contains a propyl group instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Properties
Molecular Formula |
C4H8N4 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N,4-dimethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H8N4/c1-5-4-7-6-3-8(4)2/h3H,1-2H3,(H,5,7) |
InChI Key |
OURORUGBFOFPJI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=CN1C |
Origin of Product |
United States |
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